molecular formula C16H17N3OS B2388419 N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide CAS No. 868978-13-6

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2388419
CAS No.: 868978-13-6
M. Wt: 299.39
InChI Key: HRVWACALSUQJMX-UHFFFAOYSA-N
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Description

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation. This approach is advantageous due to its simplicity, high yield, and environmentally benign nature .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4. These methods are designed to optimize yield and reduce waste, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.

    Alpidem: An anxiolytic with a similar structure.

    Saripidem: Another anxiolytic compound.

    Olprione: A heart-failure drug.

Uniqueness

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is unique due to its specific structural features and diverse biological activities. Unlike other similar compounds, it has shown potential in a broader range of applications, including antiviral, antibacterial, and anticancer research .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-12-4-2-8-19-11-13(18-16(12)19)6-7-17-15(20)10-14-5-3-9-21-14/h2-5,8-9,11H,6-7,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWACALSUQJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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